molecular formula C11H14ClNO2 B14060871 1-(3-Amino-4-ethoxyphenyl)-1-chloropropan-2-one

1-(3-Amino-4-ethoxyphenyl)-1-chloropropan-2-one

Cat. No.: B14060871
M. Wt: 227.69 g/mol
InChI Key: KWSRFKOPVQNXID-UHFFFAOYSA-N
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Description

1-(3-Amino-4-ethoxyphenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes an amino group, an ethoxy group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-ethoxyphenyl)-1-chloropropan-2-one typically involves multiple steps. One common method starts with the nitration of 4-ethoxyaniline to form 3-nitro-4-ethoxyaniline. This intermediate is then reduced to 3-amino-4-ethoxyaniline. The final step involves the reaction of 3-amino-4-ethoxyaniline with chloroacetone under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-ethoxyphenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Amino-4-ethoxyphenyl)-1-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-ethoxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This dual functionality allows the compound to modulate enzyme activity or receptor function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Amino-4-ethoxyphenyl)-1-chloropropan-2-one is unique due to its combination of an amino group, an ethoxy group, and a chloropropanone moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

1-(3-amino-4-ethoxyphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C11H14ClNO2/c1-3-15-10-5-4-8(6-9(10)13)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3

InChI Key

KWSRFKOPVQNXID-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)N

Origin of Product

United States

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